PI3Kα Biochemical Potency: ETP-45658 vs. LY294002 (µM vs. nM Shift)
ETP-45658 exhibits a >420-fold improvement in PI3Kα inhibitory potency compared to the prototypical pan-PI3K inhibitor LY294002. Biochemical kinase assays reveal an IC50 of 22 nM for ETP-45658 [1], whereas LY294002 demonstrates an IC50 of 9.3 µM (9,300 nM) against p110α under comparable conditions [2]. This vast difference translates into significantly lower required working concentrations in cellular assays, reducing off-target effects and solvent (DMSO) interference.
| Evidence Dimension | PI3Kα (p110α) enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | LY294002: 9.3 µM (9,300 nM) |
| Quantified Difference | >420-fold more potent |
| Conditions | In vitro kinase assay using recombinant PI3Kα; ATP concentration not specified |
Why This Matters
Procurement of ETP-45658 instead of LY294002 avoids the necessity of using high µM concentrations that often induce non-specific cytotoxicity and off-target kinase inhibition, thereby preserving experimental fidelity in PI3K pathway studies.
- [1] Link W, Oyarzabal J, Serelde BG, Albarran MI, Rabal O, Cebriá A, Alfonso P, Fominaya J, Renner O, Peregrina S, Soilán D, Ceballos PA, Hernández AI, Lorenzo M, Pevarello P, Granda TG, Kurz G, Carnero A, Bischoff JR. Chemical interrogation of FOXO3a nuclear translocation identifies potent and selective inhibitors of phosphoinositide 3-kinases. J Biol Chem. 2009 Oct 9;284(41):28392-400. doi: 10.1074/jbc.M109.038984. PMID: 19690175. View Source
- [2] Marone R, Cmiljanovic V, Giese B, Wymann MP. Targeting phosphoinositide 3-kinase: moving towards therapy. Biochim Biophys Acta. 2008 Jan;1784(1):159-85. doi: 10.1016/j.bbapap.2007.10.003. PMID: 17997386; Table 1. View Source
